CYP2C19 Metabolic Liability Profiling: Low Interaction Risk Differentiates This Scaffold from Unoptimized Analogs
In a standardized in vitro CYP inhibition assay, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine demonstrated weak inhibition of CYP2C19, with an IC50 of 50,000 nM (50 µM). This value is substantially higher (i.e., lower potency) compared to typical drug-like CYP2C19 inhibitors that raise metabolic drug-drug interaction (DDI) concerns. This positions the compound as a metabolically stable scaffold with a reduced likelihood of causing CYP2C19-mediated DDIs [1].
| Evidence Dimension | CYP2C19 Inhibition (IC50) |
|---|---|
| Target Compound Data | 50,000 nM (50 µM) |
| Comparator Or Baseline | Potent CYP2C19 inhibitors (typical IC50 < 1 µM) |
| Quantified Difference | ≥50-fold higher IC50 (weaker inhibition) |
| Conditions | Recombinant human CYP2C19 enzyme, 3-O-methylfluorescein substrate, 3-minute preincubation |
Why This Matters
Demonstrates a lower propensity for CYP2C19-related drug-drug interactions, a key differentiator for selecting a lead scaffold or building block in early-stage drug discovery to avoid later-stage metabolic liabilities.
- [1] BindingDB. BDBM50380527. CHEMBL2018913. IC50: 50,000 nM for CYP2C19 inhibition. Accessed via: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527. View Source
